![molecular formula C22H16FN5O5 B5500086 N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)
N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes. For instance, Wu et al. (2011) described the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials (Wu et al., 2011). Similarly, Jing (2011) synthesized derivatives of 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl acetamido compounds, starting from L-tyrosine methyl ester and D-tyrosine ethyl ester (Jing, 2011).
Molecular Structure Analysis
The molecular structure of compounds like N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide can be characterized using techniques like NMR, IR, and mass spectrometry. For example, Rajagopal et al. (2003) conducted such an analysis for N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide (Rajagopal et al., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of similar acetamide derivatives can involve interactions like hydrogen bonding and molecular folding. For instance, Subasri et al. (2016) discussed the hydrogen-bonded interactions and folded conformation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide (Subasri et al., 2016).
Physical Properties Analysis
The physical properties of such compounds include aspects like crystal structure and solubility. Cai et al. (2006) investigated the crystal structure of a related compound, (E)-4,4′-Ethylenedipyridinium bis{[(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetamido]acetate} dihydrate (Cai et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key to understanding these compounds. Mary et al. (2020) provided insight into the natural bond orbital calculations, vibrational assignments, and intermolecular interactions of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (Mary et al., 2020).
Scientific Research Applications
Radiosynthesis in PET Imaging
The compound N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide and its derivatives have been studied for use in radiosynthesis for PET imaging. Specifically, derivatives like DPA-714 have been designed with fluorine atoms in their structure, facilitating labeling with fluorine-18 for in vivo imaging with positron emission tomography (Dollé et al., 2008).
Chemical Synthesis and Herbicidal Activity
This compound's derivatives are also explored in the synthesis of other chemicals. For instance, N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018). Moreover, derivatives like N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides show significant herbicidal activities against various weeds (Wu et al., 2011).
Optical and Photocatalytic Properties
The compound's derivatives have been investigated for their optical properties as well. For example, fluorophores derived from this compound, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole derivatives, have been studied for their fluorescence properties, which can be applied in analytical chemistry and biological imaging (Zhu et al., 2003). Additionally, a polymer composite containing a derivative of this compound has shown promise in photocatalytic water treatment, demonstrating effectiveness in degrading pollutants under simulated solar light (Lalia et al., 2016).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O5/c23-14-6-8-15(9-7-14)24-19(29)12-27-11-13(16-3-1-2-4-18(16)27)5-10-17-20(28(32)33)21(30)26-22(31)25-17/h1-11H,12H2,(H,24,29)(H2,25,26,30,31)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSNDLFWBHJAH-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=CC4=C(C(=O)NC(=O)N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)/C=C/C4=C(C(=O)NC(=O)N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide |
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